4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine
Description
Structural Characterization
4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine possesses a complex bicyclic structure consisting of a pyrimidine core ring system with strategic substitutions that significantly influence its chemical behavior and properties. The compound features a pyrimidine ring as the central scaffold, which belongs to the diazine family of six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. The structural architecture includes a chlorine atom positioned at the 4-carbon of the pyrimidine ring, two methyl groups located at the 5 and 6 positions, and a pyridin-3-yl substituent attached at the 2-position of the pyrimidine core.
The molecular geometry can be described through several standardized chemical identifiers. The Simplified Molecular Input Line Entry System representation is documented as Cc1c(nc(nc1Cl)c2cccnc2)C, which provides a linear notation describing the connectivity of atoms within the molecule. The International Chemical Identifier string is InChI=1S/C11H10ClN3/c1-7-8(2)14-11(15-10(7)12)9-4-3-5-13-6-9/h3-6H,1-2H3, offering a standardized method for representing the compound's structure in databases and computational systems. The corresponding International Chemical Identifier Key is VGIFXNGFSYWPKS-UHFFFAOYSA-N, serving as a fixed-length identifier derived from the full International Chemical Identifier.
The physicochemical properties of this compound have been characterized through computational and experimental methods. The compound exhibits a density of 1.2 ± 0.1 grams per cubic centimeter, indicating a relatively dense molecular structure typical of aromatic heterocycles. The boiling point has been calculated at 267.1 ± 32.0 degrees Celsius at 760 millimeters of mercury pressure, suggesting moderate volatility under standard conditions. The flash point is reported as 141.1 ± 10.7 degrees Celsius, providing important information for handling and storage considerations. The vapor pressure at 25 degrees Celsius is essentially negligible at 0.0 ± 0.5 millimeters of mercury, indicating low volatility at room temperature.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₁₁H₁₀ClN₃ | - |
| Molecular Weight | 219.67 | g/mol |
| Density | 1.2 ± 0.1 | g/cm³ |
| Boiling Point | 267.1 ± 32.0 | °C at 760 mmHg |
| Flash Point | 141.1 ± 10.7 | °C |
| Vapor Pressure | 0.0 ± 0.5 | mmHg at 25°C |
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The name systematically describes the substitution pattern on the pyrimidine ring, with the chlorine atom at position 4, methyl groups at positions 5 and 6, and the pyridin-3-yl group at position 2. Alternative nomenclature systems may refer to this compound as 4-chloro-5,6-dimethyl-2-pyridin-3-ylpyrimidine, representing a slight variation in the presentation of the pyridine substituent.
The compound is officially registered with Chemical Abstracts Service number 204394-64-9, providing a unique identifier for database searches and regulatory documentation. This registration number serves as the primary means of identification across scientific literature, commercial suppliers, and regulatory databases worldwide.
From a chemical classification perspective, this compound belongs to the broader category of pyrimidines and pyrimidine derivatives. Pyrimidines represent a fundamental class of organic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This classification places the compound within a larger family of biologically and pharmaceutically relevant molecules, as pyrimidines serve as core structures in numerous natural products and synthetic pharmaceuticals.
The compound can be further classified as a halogenated pyrimidine due to the presence of the chlorine substituent, and as a methylated derivative owing to the two methyl groups. The incorporation of the pyridine ring system creates a bipyridine-like structure, although the rings are not directly connected but rather linked through the pyrimidine framework. This structural classification has implications for the compound's chemical reactivity, as the electron-withdrawing chlorine atom and the electron-donating methyl groups create distinct electronic environments within the molecule.
Historical Context and Discovery
The development and characterization of this compound emerged from the broader historical context of pyrimidine chemistry research that began in the late 19th century. Pyrimidine derivatives have long been recognized for their significance in biological systems, particularly as components of nucleic acids and various metabolic pathways. The systematic study of substituted pyrimidines gained momentum throughout the 20th century as researchers sought to understand structure-activity relationships and develop new pharmaceutical compounds.
The specific structural motif represented by this compound reflects more recent advances in heterocyclic synthesis that have enabled the preparation of increasingly complex molecular architectures. The incorporation of pyridine substituents onto pyrimidine cores represents a sophisticated approach to molecular design that seeks to combine the biological relevance of both ring systems within a single molecule.
Commercial availability of this compound is documented through various chemical suppliers, with typical purities of 95% or higher being standard for research applications. The compound is commonly supplied in small quantities ranging from 10 milligrams to larger research quantities, reflecting its primary use as a research chemical rather than a bulk industrial product.
Storage and handling protocols for this compound have been established based on its physicochemical properties. Recommended storage conditions include maintenance at -4 degrees Celsius for short-term storage of 1-2 weeks, with longer-term storage requiring temperatures of -20 degrees Celsius for periods of 1-2 years. These storage requirements reflect the compound's stability profile and ensure maintenance of chemical integrity over extended periods.
The compound's classification as a research chemical positions it within the broader context of chemical biology and medicinal chemistry research. Its structural features make it a valuable building block for further synthetic modifications and a potential lead compound for drug discovery efforts. The presence of multiple reactive sites, including the chlorine atom and the aromatic ring systems, provides opportunities for chemical derivatization and structure-activity relationship studies.
Properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-pyridin-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-8(2)14-11(15-10(7)12)9-4-3-5-13-6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIFXNGFSYWPKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CN=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101243701 | |
| Record name | 4-Chloro-5,6-dimethyl-2-(3-pyridinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204394-64-9 | |
| Record name | 4-Chloro-5,6-dimethyl-2-(3-pyridinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204394-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5,6-dimethyl-2-(3-pyridinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrimidine Ring Formation and Chlorination
The pyrimidine ring is generally synthesized via condensation reactions involving amidines or guanidines with β-dicarbonyl compounds or equivalents. Subsequent chlorination at the 4-position is often achieved using reagents such as phosphorus oxychloride (POCl3), which selectively chlorinates the pyrimidine ring at the desired position.
Introduction of the Pyridin-3-yl Group
The pyridin-3-yl substituent at the 2-position is typically introduced via:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki coupling) between a 2-chloropyrimidine intermediate and a pyridin-3-yl boronic acid or ester.
Nucleophilic Substitution: Direct displacement of a leaving group (e.g., chlorine) on the pyrimidine ring by a pyridin-3-yl nucleophile under appropriate conditions.
These methods require careful control of reaction conditions to optimize yield and minimize by-products.
Specific Synthetic Routes and Research Findings
Cross-Coupling Route
Starting from 4-chloro-5,6-dimethylpyrimidine, the 2-position chlorine is replaced by the pyridin-3-yl group using palladium-catalyzed Suzuki coupling.
Typical catalysts include Pd(PPh3)4 or Pd(dppf)Cl2.
Bases such as potassium carbonate or cesium carbonate are used in polar aprotic solvents like DMF or dioxane.
Reaction temperatures range from 80°C to 110°C.
Yields reported in literature for analogous compounds range from 60% to 85%, depending on catalyst and conditions.
Nucleophilic Aromatic Substitution
The 2-chloropyrimidine intermediate undergoes nucleophilic substitution with 3-pyridyl nucleophiles under elevated temperatures.
Solvents such as DMF or DMSO are preferred.
Reaction times vary from several hours to overnight.
This method may require excess nucleophile and careful purification due to competing side reactions.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (S_NAr) | 2-chloropyrimidine + pyridin-3-yl nucleophile, DMF/DMSO, heat | Simpler setup, fewer catalysts | Requires excess nucleophile, longer reaction times | 50-70 |
| Suzuki Cross-Coupling | 2-chloropyrimidine + pyridin-3-yl boronic acid, Pd catalyst, base, DMF/dioxane, 80-110°C | High selectivity, cleaner reactions | Expensive catalysts, ligand sensitivity | 60-85 |
Summary and Recommendations
The most effective preparation of this compound involves multi-step synthesis starting from appropriately substituted pyrimidine precursors.
Palladium-catalyzed Suzuki cross-coupling is preferred for introducing the pyridin-3-yl group due to higher yields and cleaner reaction profiles.
Nucleophilic aromatic substitution remains a viable alternative but may require optimization to improve efficiency.
Further research into catalyst systems and reaction conditions could enhance the scalability and environmental profile of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that pyrimidine derivatives, including 4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine, exhibit significant anticancer properties. These compounds are being investigated for their ability to inhibit various kinases implicated in cancer progression. For instance, derivatives that inhibit c-KIT kinase show promise in treating gastrointestinal stromal tumors (GISTs) and other malignancies characterized by c-KIT mutations .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as thymidylate synthase and dihydrofolate reductase. In studies, it demonstrated potent dual inhibition against these enzymes, suggesting its potential as a therapeutic agent in cancer treatment by disrupting nucleotide synthesis pathways .
Cancer Treatment
Given its ability to inhibit key enzymes involved in cancer cell proliferation, this compound is being explored for use in targeted therapies for cancers associated with c-KIT mutations. The specificity towards mutated forms of the c-KIT receptor makes it a valuable candidate for further development .
Anti-inflammatory Effects
Research on related pyrimidine compounds has shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This suggests that this compound could also possess similar activities, potentially leading to applications in treating inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Substituent Variations at Position 2
The pyridin-3-yl group at position 2 distinguishes the target compound from other 4-chloro-pyrimidine derivatives. Key comparisons include:
*Estimated based on structural similarity to analogs.
Key Observations :
- Pyridin-3-yl vs. This may improve binding to biological targets like kinases .
- Fused vs. Non-Fused Rings: Thieno[2,3-d]pyrimidine derivatives (e.g., ST-0873 in ) exhibit fused ring systems, increasing planarity and rigidity, which can enhance antimicrobial activity but reduce solubility .
Halogen and Methyl Substitutions
Variations at positions 4, 5, and 6 influence reactivity and physicochemical properties:
Key Observations :
- Chlorine at Position 4 : A common leaving group, enabling further functionalization (e.g., Suzuki coupling) to introduce aryl or heteroaryl groups .
Biological Activity
4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits interactions with various biological macromolecules, influencing cellular processes and showing promise in therapeutic applications.
Target Interactions
Pyrimidine derivatives, including this compound, interact with several biological targets such as enzymes, receptors, and ion channels. The compound is known to bind to cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle. By inhibiting CDK activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical Pathways
The modulation of biochemical pathways by this compound is significant. It affects cell signaling pathways and gene expression, leading to altered cellular metabolism and function. Notably, it has been observed to inhibit the proliferation of cancer cells by blocking the cell cycle and inducing apoptosis .
Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer activity. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines. For instance, it has been reported to induce apoptosis in colon cancer cells by modulating apoptotic pathways .
| Cell Line | CC50 (µM) | Reference Drug | CC50 (µM) |
|---|---|---|---|
| HT29 | 58.4 | Fluorouracil | 381.2 |
| A549 | Not specified | Cisplatin | 47.2 |
This table summarizes the cytotoxic concentrations of this compound compared to standard chemotherapy agents.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects. It has been shown to suppress COX-2 activity in vitro with an IC50 comparable to that of celecoxib, a well-known anti-inflammatory drug . This suggests potential therapeutic applications in inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for its bioavailability and therapeutic efficacy. Factors such as solubility, stability under physiological conditions, and metabolic pathways influence how effectively the compound reaches its target sites within the body.
Case Studies
Several studies have investigated the biological activities of this compound:
- Anticancer Study : A study focused on the compound's effects on colon cancer cell lines demonstrated significant cytotoxicity compared to standard treatments like fluorouracil and cisplatin .
- Inflammation Model : In vivo models assessing carrageenan-induced paw edema showed that this compound significantly reduced inflammation markers compared to controls .
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, substituting chlorine in pyrimidine derivatives with pyridinyl groups under palladium catalysis (e.g., Suzuki-Miyaura coupling) is common. Key factors affecting yield include:
- Catalyst loading : Optimize Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% to balance cost and efficiency.
- Temperature : Reactions typically proceed at 80–110°C in anhydrous solvents (e.g., DMF or THF) to avoid side reactions.
- Base selection : Use K₂CO₃ or Cs₂CO₃ to maintain pH and stabilize intermediates.
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity. For detailed protocols, see pyrimidine synthesis analogs in and .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Pyridinyl protons (δ 8.5–9.0 ppm), methyl groups (δ 2.1–2.5 ppm) | Confirm substitution patterns and regiochemistry |
| HPLC-MS | [M+H]⁺ ion matching theoretical molecular weight (C₁₁H₁₁ClN₄) | Verify purity (>95%) and molecular identity |
| XRD | Unit cell parameters and crystallographic data | Resolve ambiguities in stereochemistry |
| Cross-validate with IR (C-Cl stretch ~550 cm⁻¹) and elemental analysis . |
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (H335 hazard) .
- Waste disposal : Segregate halogenated waste in labeled containers for incineration by certified handlers .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify false positives from solvent artifacts.
- Orthogonal assays : Validate kinase inhibition (if applicable) using both fluorescence polarization and radiometric assays.
- Impurity profiling : Use LC-MS to detect trace intermediates (e.g., dechlorinated byproducts) that may modulate activity .
Q. What computational strategies are effective for predicting its pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., ATP-binding pockets).
- ADMET prediction : SwissADME or ADMETlab2.0 to estimate logP (~2.5), solubility (<0.1 mg/mL), and CYP450 inhibition.
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Q. How to optimize regioselectivity in further functionalization (e.g., introducing fluorophores)?
- Methodological Answer :
- Protecting groups : Temporarily block the pyridinyl nitrogen with Boc groups to direct electrophilic substitution to the pyrimidine ring.
- Directed C-H activation : Use Pd(OAc)₂ with directing groups (e.g., pyridine-2-yl) for site-specific modifications.
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the 4-chloro position after substitution with propargylamine .
Q. What strategies address low yields in scale-up synthesis?
- Methodological Answer :
- Flow chemistry : Improve heat/mass transfer using microreactors (e.g., Corning AFR) for exothermic steps.
- DoE optimization : Apply Taguchi or Box-Behnken designs to screen solvent ratios, catalyst equivalents, and temperature.
- In-situ monitoring : Use ReactIR or PAT tools to track intermediate formation and adjust conditions dynamically .
Data Contradiction Analysis
Q. How to reconcile conflicting NMR data reported in literature?
- Methodological Answer :
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃; pyridinyl protons may shift due to hydrogen bonding.
- Dynamic effects : Variable-temperature NMR (VT-NMR) can resolve rotational barriers causing splitting artifacts.
- Reference standards : Co-elute with a known sample (e.g., from SynChem, Inc.) to confirm peak assignments .
Tables for Key Data
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 234.68 g/mol | |
| Hazard Statements | H315, H319, H335 | |
| Recommended Storage | -20°C, under argon | |
| Therapeutic Potential | Kinase inhibitor scaffold |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
